molecular formula C25H34N4O7S2 B4332038 N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea

N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea

Cat. No. B4332038
M. Wt: 566.7 g/mol
InChI Key: MCUMRFZBMYDUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-diethyl-N,N'-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea, commonly known as DEBIO-0617, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DEBIO-0617 is a urea derivative that has been shown to inhibit the activity of several protein kinases, including the cyclin-dependent kinases CDK1 and CDK2, which play a crucial role in cell division and proliferation.

Mechanism of Action

DEBIO-0617 exerts its antitumor effects by inhibiting the activity of CDK1 and CDK2, which are key regulators of the cell cycle. CDK1 and CDK2 play a crucial role in the progression of the cell cycle and are overexpressed in many types of cancer. By inhibiting the activity of these kinases, DEBIO-0617 blocks the proliferation of cancer cells and induces cell death.
Biochemical and Physiological Effects:
DEBIO-0617 has been shown to have a selective inhibitory effect on CDK1 and CDK2, with minimal activity against other kinases. This selectivity is thought to contribute to the relatively low toxicity of DEBIO-0617 in preclinical models. However, further studies are needed to fully understand the biochemical and physiological effects of DEBIO-0617.

Advantages and Limitations for Lab Experiments

DEBIO-0617 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. Additionally, its selective inhibition of CDK1 and CDK2 makes it a valuable tool for studying the role of these kinases in cell cycle regulation and cancer progression.
However, there are also limitations to the use of DEBIO-0617 in laboratory experiments. Its selectivity for CDK1 and CDK2 may limit its usefulness in studying the effects of other kinases on cell cycle regulation. Additionally, its potential therapeutic applications may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on DEBIO-0617. One area of interest is the development of combination therapies using DEBIO-0617 and other targeted inhibitors to enhance its antitumor effects. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DEBIO-0617 and its potential therapeutic applications in the treatment of cancer. Finally, the development of more selective CDK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer.

Scientific Research Applications

DEBIO-0617 has been extensively studied in preclinical models and has shown promising results as a potential therapeutic agent for the treatment of various types of cancer. The inhibition of CDK1 and CDK2 activity by DEBIO-0617 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth.

properties

IUPAC Name

1,3-diethyl-1,3-bis(4-morpholin-4-ylsulfonylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O7S2/c1-3-28(21-5-9-23(10-6-21)37(31,32)26-13-17-35-18-14-26)25(30)29(4-2)22-7-11-24(12-8-22)38(33,34)27-15-19-36-20-16-27/h5-12H,3-4,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUMRFZBMYDUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N(CC)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl-1,3-bis[4-(morpholin-4-ylsulfonyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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